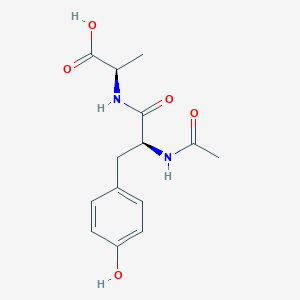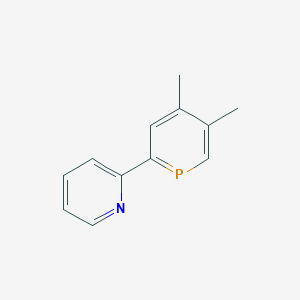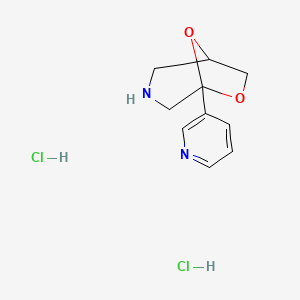
Tetradecyl 2-bromobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 2-bromobutanoate is an organic compound with the molecular formula C18H35BrO2 and a molecular weight of 363.373 g/mol It is a member of the ester family, specifically a brominated ester, which contains a bromine atom attached to the butanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl 2-bromobutanoate typically involves the esterification of tetradecanol with 2-bromobutyric acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl 2-bromobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Tetradecyl 2-hydroxybutanoate or tetradecyl 2-aminobutanoate.
Reduction: Tetradecyl 2-butanol.
Oxidation: Tetradecyl 2-bromobutanoic acid.
Applications De Recherche Scientifique
Tetradecyl 2-bromobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of tetradecyl 2-bromobutanoate involves its interaction with biological membranes and enzymes. The bromine atom can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The ester group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecyl 4-bromobutanoate: Similar structure but with the bromine atom on the fourth carbon of the butanoate group.
Tetradecyl 2-chlorobutanoate: Chlorine atom instead of bromine.
Tetradecyl 2-bromopropanoate: Shorter carbon chain in the ester group.
Uniqueness
Tetradecyl 2-bromobutanoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s solubility, stability, and overall bioactivity, making it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
86711-88-8 |
|---|---|
Formule moléculaire |
C18H35BrO2 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
tetradecyl 2-bromobutanoate |
InChI |
InChI=1S/C18H35BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17(19)4-2/h17H,3-16H2,1-2H3 |
Clé InChI |
OGCJFBJGNIQKDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C(CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)

![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)




![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)
![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

